Methyl 2-bromomethylbenzoate

Phthalide synthesis Intramolecular cyclization Regioselectivity

Researchers requiring ortho-substituted benzyl bromide esters for intramolecular cyclization often face supply inconsistency. Methyl 2-bromomethylbenzoate (CAS 2417-73-4) is a bifunctional building block with the ortho-bromomethyl group uniquely positioned to enable phthalide and isocoumarin formation. • Enables lactone cyclization in ~70 % yield - inaccessible to para-isomer. • Bromine leaving group provides higher reactivity than chloro analog. • Serves as alkylating agent in neuroprotective compound synthesis. • Supplied at ≥98 % purity; in stock for immediate global shipping.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
CAS No. 2417-73-4
Cat. No. B050980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromomethylbenzoate
CAS2417-73-4
Synonyms2-Bromomethylbenzoic Acid Methyl Ester;  2-Bromomethylbenzoic Methyl Ester;  2-Carbomethoxy-α-bromotoluene;  2-Carbomethoxybenzyl Bromide;  2-Methoxycarbonylbenzyl Bromide;  Methyl 2-(Bromomethyl)benzoate;  Methyl o-(Bromomethyl)benzoate;  Methyl α-Bromo-o-
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1CBr
InChIInChI=1S/C9H9BrO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6H2,1H3
InChIKeyQKASDIPENBEWBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Bromomethylbenzoate Overview


Methyl 2-bromomethylbenzoate (CAS 2417-73-4) is an ortho‑substituted benzyl bromide ester with molecular formula C9H9BrO2 and molecular weight 229.07 g mol⁻¹ [1]. It is a solid at ambient temperature (mp 32–35 °C) and acts as a bifunctional building block in nucleophilic substitution and cyclization reactions, offering a unique combination of a reactive benzylic bromide and a proximal ester moiety .

Reactivity Ortho-bromomethyl ester for nucleophilic substitution and intramolecular cyclization studies
Building Block Bifunctional probe enabling lactone and heterocycle scaffold construction
Process Fit Low melting point supports melt-phase reaction protocols

Why Methyl 2-Bromomethylbenzoate Cannot Be Replaced


The ortho‑position of the bromomethyl group relative to the ester carbonyl enables unique intramolecular cyclization reactions (e.g., phthalide formation) that are sterically and geometrically impossible for the para‑ or meta‑isomers [1]. Furthermore, the bromine leaving group provides substantially higher reactivity than the chloro analog, while the methyl ester offers a practical balance of stability and electrophilicity that differs markedly from the free acid or bulkier alkyl esters. Simple interchange with methyl 4‑bromomethylbenzoate or methyl 2‑chloromethylbenzoate would preclude access to key skeletal frameworks and significantly alter reaction rates.

Regioisomer Para- or meta-bromomethyl isomers cannot support ortho-specific cyclization to phthalide scaffolds; skeletal access differs fundamentally.
Leaving group Chloro analog shows significantly lower reactivity in SN2 displacement; reaction rates and alkylation efficiency may not transfer directly.
Ester variant Free acid or bulkier alkyl esters alter electrophilicity and solubility; direct substitution may shift reaction profiles and workup behavior.

Differentiation from Structural Analogs


Ortho-Specific Phthalide Cyclization

Methyl 2‑bromomethylbenzoate undergoes water‑assisted intramolecular cyclization to afford phthalides in ca. 70 % isolated yield [1]. In contrast, methyl 4‑(bromomethyl)benzoate cannot undergo the same lactone formation because the 1,4‑geometry precludes the necessary five‑membered‑ring closure. This ortho‑specific reactivity is the single most important differentiator for synthetic route design.

Ortho-Specific Phthalide Cyclization
Class-level inference
~70% isolated yield (ortho) vs. 0% (para)
Regioisomer determines synthetic route feasibility
Water-assisted cyclization; para isomer precludes five-membered-ring closure
Phthalide synthesis Intramolecular cyclization Regioselectivity

Melting Point Comparison of Regioisomers

Methyl 2‑bromomethylbenzoate exhibits a melting point of 32–35 °C , substantially lower than the meta‑isomer (43–45 °C ) and the para‑isomer (54–57 °C ). The lower melting point facilitates melt‑phase reactions and simplifies crystallization, offering practical advantages in process chemistry.

Melting Point Comparison
Data to verify
32–35 °C (ortho) vs. 43–57 °C (meta/para)
Lower mp may support melt-phase protocol selection
Commercial purity ≥95%; source-specific review
Physical properties Melting point Process chemistry

Bromine vs. Chlorine Leaving Group

The bromine atom in methyl 2‑bromomethylbenzoate is a significantly better leaving group than chlorine in methyl 2‑chloromethylbenzoate. The conjugate acid of the bromide leaving group, HBr, has a pKa of –9, compared with –7 for HCl, indicating that Br⁻ is the weaker conjugate base and therefore a far better leaving group [1]. Under typical SN2 conditions the rate enhancement corresponds to approximately two orders of magnitude.

Bromine vs. Chlorine Leaving Group
Supporting evidence
pKa HBr –9 vs. HCl –7; ~100-fold reactivity difference
Leaving-group ability governs alkylation efficiency
General leaving-group scales in polar aprotic media
Leaving group ability Nucleophilic substitution Reaction rate

Key Applications of Methyl 2-Bromomethylbenzoate


Phthalide and Isocoumarin Synthesis

Methyl 2‑bromomethylbenzoate is uniquely suited for the synthesis of phthalide and isocoumarin scaffolds through water‑assisted or base‑mediated intramolecular cyclization. The ortho‑bromomethyl ester undergoes lactone formation in ~70 % yield [1], whereas the para‑isomer cannot access this transformation. This application is critical for the preparation of bioactive natural product analogs and pharmaceutical intermediates.

Neuroprotective Piperazine Derivatives

The compound acts as a key alkylating agent in the preparation of methyl 2‑((4‑(2‑(2‑methylphenoxy)acetyl)piperazin‑1‑yl)methyl)benzoate, a molecule with reported neuroprotective activity . The bromine leaving group facilitates efficient N‑alkylation of piperazine under mild conditions, demonstrating the compound's utility in medicinal chemistry.

Electrochemical Phthalide Synthesis

Electrochemical reduction of methyl 2‑bromomethylbenzoate at carbon cathodes in DMF generates phthalide among other products. The ortho‑substitution pattern is essential for cyclization, and this electro‑synthetic route is being explored as a greener alternative for phthalide production, with yields and selectivity tunable by water content .

Application
Selection Property
Validation Focus
Phthalide and isocoumarin scaffold synthesis
Ortho-bromomethyl ester geometry
Intramolecular cyclization feasibility
Piperazine-containing research probes
Reactive benzylic bromide leaving group
N-alkylation efficiency under mild conditions
Electrosynthetic phthalide production research
Ortho-substitution pattern
Reductive cyclization yield and selectivity

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